
2-(4-(2-氯乙基)-1H-吡唑-3-基)吡啶
描述
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine can be synthesized by various methods. One of the most common methods is the Chichibabin synthesis, which involves the reaction of acetaldehyde and ammonia . The chloroethyl group could potentially be introduced through nucleophilic substitution reactions .Chemical Reactions Analysis
Pyridine is a versatile compound in organic synthesis. It can act as a base, forming salts with strong acids, and can also participate in various nucleophilic and electrophilic substitution reactions . The chloroethyl group can act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine” would depend on its exact structure. Pyridine is a colorless liquid with a distinct, unpleasant odor. It is miscible with water and most organic solvents .科学研究应用
质子转移和光反应
一项研究探索了 2-(1H-吡唑-5-基)吡啶衍生物的光反应,揭示了它们在激发态分子内质子转移、激发态分子间双质子转移和溶剂辅助双质子转移中的潜力。这些过程对于理解分子在光照下的行为非常重要,对设计光响应材料具有影响 (Vetokhina 等人,2012 年)。
配位化学和发光
另一个研究领域涉及 2,6-双(吡唑基)吡啶和相关配体的合成和配位化学。这些化合物因其用途广泛而备受关注,包括创建用于生物传感的发光镧系元素化合物和表现出独特的热和光化学自旋态跃迁的铁配合物。这突出了它们在为传感和磁性应用开发新材料方面的潜力 (Halcrow,2005 年)。
合成和结构分析
吡唑衍生物的合成和结构分析,例如 1-(6-氯-吡啶-2-基)-5-羟基-1H-吡唑-3-羧酸甲酯及其类似物,证明了这些化合物在理解分子结构及其稳定性方面的重要性。此类研究有助于有机化学和材料科学的更广泛领域,为分子设计和合成提供见解 (李群申等人,2012 年)。
生物医学应用
对 1H-吡唑并[3,4-b]吡啶的研究概述了它们的生物医学应用,包括它们在药物开发中的潜力。这篇综述涵盖了这些化合物的取代基多样性、合成方法和生物医学相关性,强调了它们在治疗应用中的作用 (Ana Donaire-Arias 等人,2022 年)。
催化
(吡唑基)乙基)吡啶 Fe(II) 和 Ni(II) 配合物在催化酮的不对称转移氢化中的应用突出了吡唑-吡啶衍生物的催化潜力。此类研究对于开发新的催化过程至关重要,这些过程可应用于各种化学合成和工业应用 (Magubane 等人,2017 年)。
作用机制
Target of Action
Pyridine derivatives are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Mode of Action
Without specific studies on this compound, it’s challenging to determine its exact mode of action. Chloroethyl groups are often used in alkylating agents, which can form covalent bonds with biological macromolecules, interfering with their function .
Biochemical Pathways
Pyridine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Result of Action
This makes the strands unable to uncoil and separate, which is necessary in DNA replication, so the cells can no longer divide .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to form stable hydrophobic interactions with catalytic pockets of certain enzymes, such as IKKβ . These interactions can lead to enzyme inhibition or activation, thereby influencing various biochemical pathways.
Cellular Effects
The effects of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of receptor tyrosine kinases, which play a crucial role in cell signaling and growth . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on various biochemical pathways and cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biochemical activities . These metabolic pathways can influence the overall efficacy and safety of the compound in biological systems.
Transport and Distribution
The transport and distribution of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, thereby influencing its biochemical activity . Understanding the transport mechanisms is essential for predicting the compound’s behavior in different biological contexts.
Subcellular Localization
The subcellular localization of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution . Studying the subcellular localization provides insights into the precise mechanisms through which the compound exerts its effects.
属性
IUPAC Name |
2-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-5-4-8-7-13-14-10(8)9-3-1-2-6-12-9/h1-3,6-7H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIWKIXVCAUDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




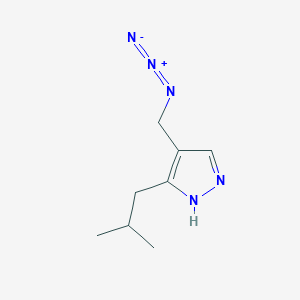

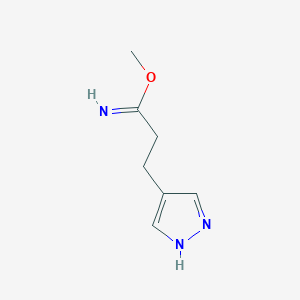

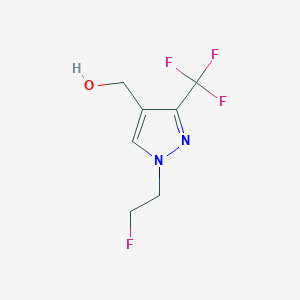
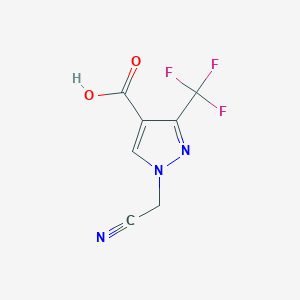

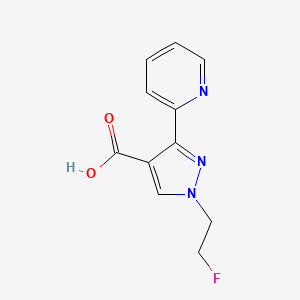
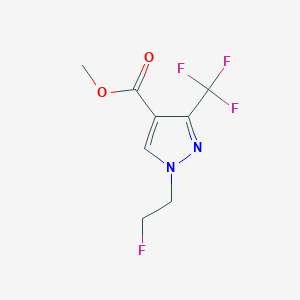
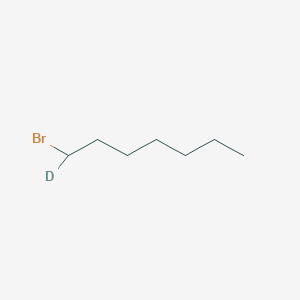
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1482427.png)
![6-[(3-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482428.png)
![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)